6,7-Dichloro-2-methylquinoline-3-carboxylic acid
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Overview
Description
6,7-Dichloro-2-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid typically involves the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . This method is commonly employed to introduce formyl groups into aromatic compounds, which can then be further modified to obtain the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
6,7-Dichloro-2-methylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester
- 2,3-Dichloro-6-methylquinoxaline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6th and 7th positions enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
948294-30-2 |
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Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
6,7-dichloro-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)2-6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
InChI Key |
BIJQMLJMHGBZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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